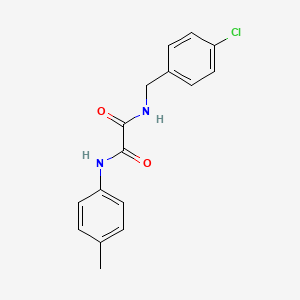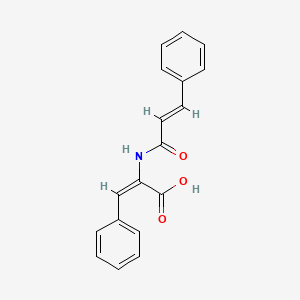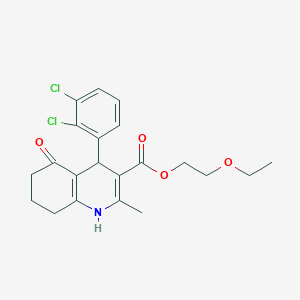![molecular formula C14H12Cl2N2OS B4935043 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4935043.png)
2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide, also known as DPEBA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a small molecule that has shown promise in various areas of research, including cancer treatment, inflammation, and neurodegenerative diseases. In
作用机制
The mechanism of action of 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and inflammation, such as COX-2 and MMP-9. Additionally, 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide can induce apoptosis in cancer cells and protect against oxidative stress-induced cell death.
Biochemical and Physiological Effects:
2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, it can inhibit cell proliferation and induce apoptosis. Inflammatory cells, 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation. In neurodegenerative diseases, 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide can protect against oxidative stress-induced cell death and improve cognitive function.
实验室实验的优点和局限性
One advantage of 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide is its small size, which allows it to easily cross cell membranes and reach its target. Additionally, 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide has been shown to be stable in various conditions, making it a reliable tool for scientific research. However, one limitation of 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide is its potential toxicity, as it can cause cell death at high concentrations. As with any chemical compound, caution should be exercised when handling and using 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide in lab experiments.
未来方向
There are several future directions for the study of 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide. One area of interest is the development of 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide derivatives with improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide and its potential applications in various areas of scientific research. Finally, clinical trials are needed to determine the safety and efficacy of 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide in humans.
Conclusion:
In conclusion, 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide is a chemical compound that has shown promise in various areas of scientific research, including cancer treatment, inflammation, and neurodegenerative diseases. Its small size and stability make it a reliable tool for scientific research, but caution should be exercised due to its potential toxicity. Further research is needed to fully understand the mechanism of action of 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide and its potential applications in various areas of scientific research.
合成方法
The synthesis of 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 2-(2-pyridinylthio)ethylamine in the presence of a base, such as triethylamine or pyridine. The reaction proceeds through an amide bond formation, resulting in the formation of 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide as a white solid.
科学研究应用
2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide has been studied for its potential applications in various areas of scientific research. One area of interest is cancer treatment, as 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. Additionally, 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide has shown promise in the treatment of neurodegenerative diseases, as it can protect against oxidative stress-induced cell death.
属性
IUPAC Name |
2,4-dichloro-N-(2-pyridin-2-ylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c15-10-4-5-11(12(16)9-10)14(19)18-7-8-20-13-3-1-2-6-17-13/h1-6,9H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYNGYFVBDYCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4934961.png)


![tetrahydro-2-furanylmethyl 6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4934995.png)
![ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate](/img/structure/B4934996.png)

![N-(4-{[(cyclopropylmethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B4935004.png)
![2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4935008.png)
![3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4935014.png)
![6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4935024.png)



![3-(4-chlorophenyl)-2-ethyl-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4935062.png)